molecular formula C20H23ClN2O B10889035 (3-Chlorophenyl)[4-(3-phenylpropyl)piperazin-1-yl]methanone

(3-Chlorophenyl)[4-(3-phenylpropyl)piperazin-1-yl]methanone

Cat. No.: B10889035
M. Wt: 342.9 g/mol
InChI Key: JHRZAMFRSIKIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chlorophenyl)[4-(3-phenylpropyl)piperazino]methanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 3-chlorophenyl group and a 3-phenylpropyl group attached to a piperazine ring, which is further connected to a methanone group. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)[4-(3-phenylpropyl)piperazino]methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Attachment of the 3-Phenylpropyl Group: The 3-phenylpropyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable piperazine derivative with a 3-phenylpropyl halide under basic conditions.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of a piperazine derivative with a 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of (3-chlorophenyl)[4-(3-phenylpropyl)piperazino]methanone may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)[4-(3-phenylpropyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(3-Chlorophenyl)[4-(3-phenylpropyl)piperazino]methanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Biological Studies: It is used in biological studies to investigate its effects on various biological targets and pathways.

    Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is used in the development of new materials and chemical processes in the chemical industry.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)[4-(3-phenylpropyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels. The exact mechanism of action depends on the specific biological target and the context in which the compound is used. For example, it may bind to neurotransmitter receptors in the brain and modulate their activity, leading to changes in neuronal signaling and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chlorophenyl)[4-(3-phenylpropyl)piperazino]methanone is unique due to the presence of both a 3-chlorophenyl group and a 3-phenylpropyl group attached to the piperazine ring. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various scientific research applications.

Properties

Molecular Formula

C20H23ClN2O

Molecular Weight

342.9 g/mol

IUPAC Name

(3-chlorophenyl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H23ClN2O/c21-19-10-4-9-18(16-19)20(24)23-14-12-22(13-15-23)11-5-8-17-6-2-1-3-7-17/h1-4,6-7,9-10,16H,5,8,11-15H2

InChI Key

JHRZAMFRSIKIOP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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